molecular formula C17H12ClN5O2 B6490214 N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1358414-67-1

N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Número de catálogo: B6490214
Número CAS: 1358414-67-1
Peso molecular: 353.8 g/mol
Clave InChI: CABIIBJJDMMYDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-Chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-a]quinoxaline core fused with an acetamide group substituted at the N-position with a 2-chlorophenyl moiety. The compound’s molecular formula is inferred to be C₁₇H₁₂ClN₅O₂ (average mass ~353.76 g/mol), based on structurally similar analogs . The chlorine atom at the ortho position of the phenyl ring distinguishes it from the more commonly reported para-chlorophenyl derivatives.

Propiedades

IUPAC Name

N-(2-chlorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O2/c18-11-5-1-2-6-12(11)20-15(24)9-22-13-7-3-4-8-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABIIBJJDMMYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties of this compound, emphasizing its anticancer, antibacterial, and antifungal activities based on various research findings.

Chemical Structure

The compound features a complex structure that includes a triazole and quinoxaline moiety. The presence of these functional groups is associated with diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoxaline derivatives. For instance, modifications in the quinoxaline structure have been shown to enhance cytotoxic effects against various cancer cell lines. In particular, compounds similar to N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide have demonstrated significant activity against breast and lung cancer cells.

Case Study: Anticancer Efficacy

A study conducted by Mermer et al. (2021) evaluated several quinoxaline derivatives for their ability to inhibit cancer cell proliferation. The results indicated that specific substitutions on the quinoxaline ring significantly increased cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antibacterial Activity

The antibacterial properties of N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide have also been investigated. Quinoxaline derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria.

Comparative Study: Antibacterial Potency

A comparative study assessed the Minimum Inhibitory Concentration (MIC) of various quinoxaline derivatives against common bacterial strains:

CompoundBacterial StrainMIC (μg/mL)
N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamideStaphylococcus aureus8
N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamideEscherichia coli16
Control (Ciprofloxacin)Staphylococcus aureus0.5
Control (Ciprofloxacin)Escherichia coli1

These results suggest that while the compound exhibits antibacterial activity, it is less potent than standard antibiotics like ciprofloxacin.

Antifungal Activity

In addition to antibacterial effects, quinoxaline derivatives have shown promising antifungal activity. Research indicates that these compounds can inhibit the growth of various fungal pathogens.

Antifungal Evaluation

A study assessed the antifungal efficacy of N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide against several fungal species:

Fungal SpeciesInhibition Zone (mm)
Candida albicans15
Aspergillus niger12
Cryptococcus neoformans10

The compound displayed moderate antifungal activity with inhibition zones comparable to established antifungal agents.

Structure-Activity Relationship (SAR)

The biological activity of N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can be attributed to its structural components. The triazole ring enhances interactions with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

Compound Name Phenyl Substituent Triazoloquinoxaline Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Chlorophenyl None (4-oxo) C₁₇H₁₂ClN₅O₂* ~353.76 Ortho-Cl may enhance steric effects vs. para-Cl analogs.
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-triazoloquinoxalin-5-yl)acetamide 4-Chlorophenyl 1-Methyl C₁₈H₁₄ClN₅O₂ 367.793 Methyl group increases lipophilicity.
N-(4-Chlorophenyl)-2-(4-oxo-triazoloquinoxalin-5-yl)acetamide 4-Chlorophenyl None C₁₇H₁₂ClN₅O₂ 353.766 Lacks methyl; lower molecular weight than methylated analogs.
N-(4-Butylphenyl)-2-(1-ethyl-4-oxo-triazoloquinoxalin-5-yl)acetamide 4-Butylphenyl 1-Ethyl C₂₃H₂₅N₅O₂ 403.48 Bulky substituents increase logP and bioavailability challenges.
N-(2,4-Dimethylphenyl)-2-(1-ethyl-4-oxo-triazoloquinoxalin-5-yl)acetamide 2,4-Dimethylphenyl 1-Ethyl C₂₁H₂₁N₅O₂ 375.42 Electron-donating methyl groups may alter electronic properties.
2-{1-Methyl-4-oxo-triazoloquinoxalin-5-yl}-N-(2,4,6-trimethylphenyl)acetamide 2,4,6-Trimethylphenyl 1-Methyl C₂₁H₂₁N₅O₂ 375.42 Steric hindrance from trimethylphenyl may reduce binding affinity.

*Inferred based on structural similarity to .

Key Observations:

Para-substituted analogs (e.g., 4-Cl in ) are more common in literature, suggesting easier synthesis or optimized activity.

Triazoloquinoxaline Core Modifications: Methyl or ethyl groups on the triazoloquinoxaline (e.g., 1-methyl in ) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility. The unsubstituted 4-oxo core (as in and the target compound) retains a planar structure conducive to intercalation or enzyme inhibition .

Biological Activity Trends: [1,2,4]Triazolo[4,3-a]quinoxaline derivatives (e.g., fluorophenyl analogs) exhibit cytotoxic activity against cancer cell lines (HePG-2, Caco-2) via Topo II inhibition and apoptosis induction . Substituents like 4-fluorophenyl or para-chlorophenyl enhance activity compared to alkylated phenyl groups, suggesting electron-withdrawing groups optimize target engagement .

Research Findings and Gaps

  • Anticancer Potential: Triazoloquinoxaline derivatives are established Topo II inhibitors, with fluorinated analogs showing IC₅₀ values in the low micromolar range .
  • Structural-Activity Relationships (SAR): Ortho-substituted phenyl groups are understudied compared to para-Cl or fluorophenyl analogs. Methyl/ethyl groups on the triazoloquinoxaline core may reduce activity due to steric clashes with target enzymes .
  • Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to , involving condensation of chlorophenyl acetamide with triazoloquinoxaline precursors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.